molecular formula C28H27N3O5 B14997669 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B14997669
M. Wt: 485.5 g/mol
InChI Key: NEDAXSPUMKRDIR-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound that features a benzodioxole ring, a quinazolinone moiety, and a butanamide chain

Properties

Molecular Formula

C28H27N3O5

Molecular Weight

485.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C28H27N3O5/c1-19-7-2-3-8-21(19)17-31-23-10-5-4-9-22(23)27(33)30(28(31)34)14-6-11-26(32)29-16-20-12-13-24-25(15-20)36-18-35-24/h2-5,7-10,12-13,15H,6,11,14,16-18H2,1H3,(H,29,32)

InChI Key

NEDAXSPUMKRDIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative and the quinazolinone precursor. The benzodioxole derivative is first reacted with a suitable alkylating agent to introduce the methyl group. This intermediate is then coupled with the quinazolinone derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is governed by its functional groups:

  • Amide Functional Group : Susceptible to hydrolysis (acidic/basic conditions) or amidation.

  • Quinazoline Moiety : Prone to electrophilic substitution or oxidation at the 2,4-dioxo positions.

  • Benzodioxole Ring : Stable under most conditions but reactive toward strong acids or bases.

Table 2: Potential Reactions and Mechanisms

Reaction TypeMechanismFunctional Group InvolvedExpected Product
HydrolysisAcidic/basic catalysisAmideCarboxylic acid + amine
Oxidative ModificationTBHP/I₂-mediated oxidationQuinazoline dioxo positionsOxidized quinazoline derivatives
AlkylationNucleophilic substitutionBenzodioxole oxygen atomsBenzodioxole alkyl derivatives

3.1. Hydrolytic Reactions

The amide group undergoes hydrolysis to form a carboxylic acid and amine under acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

3.2. Oxidative Rearrangements

The quinazoline core may participate in oxidative transformations, analogous to I₂/TBHP-mediated domino reactions observed in similar systems. This could lead to ring-opening or formation of new heterocyclic motifs .

3.3. Nucleophilic Substitution

The benzodioxole oxygen atoms may act as nucleophiles, reacting with alkyl halides or other electrophiles to modify the substituent at the 5-position.

Research and Biological Implications

While direct data on this compound is limited, related quinazoline-amide hybrids have shown:

  • Anticancer Activity : Compounds 3c , 3l , and 3o (from a similar series) exhibited cytotoxicity against A549, DU145, and HepG2 cell lines .

  • Docking Studies : Molecular hybridization of quinazoline and amide pharmacophores enhances binding to targets like kinases or proteases .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural complexity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The quinazolinone moiety can bind to DNA or proteins, affecting cellular processes. The butanamide chain can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE: shares structural similarities with other benzodioxole and quinazolinone derivatives.

    Benzodioxole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

    Quinazolinone derivatives: Widely studied for their pharmacological effects, including anti-inflammatory and antitumor activities.

Uniqueness

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE lies in its combination of structural features from both benzodioxole and quinazolinone families, potentially offering a synergistic effect in its biological activities and applications.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound with potential biological activity. Its structure consists of a benzodioxole moiety linked to a quinazoline derivative, which suggests diverse pharmacological properties. This article aims to explore its biological activity through various studies and data.

PropertyValue
Molecular Formula C28H27N3O5
Molecular Weight 485.53 g/mol
IUPAC Name This compound
Purity Typically 95%

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its antiproliferative and antimicrobial properties. Several studies have highlighted its potential mechanisms of action:

  • Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to conventional antibiotics .
  • Mechanisms of Action :
    • Apoptosis Induction : It has been observed to activate caspases in cancer cells, leading to programmed cell death .
    • Enzyme Inhibition : The compound may inhibit certain enzymes related to cancer progression and microbial resistance .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.

Case Study 2: Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Candida albicans showed that the compound had an MIC of 32 µg/mL for bacteria and 16 µg/mL for fungi. These results highlight its potential as an alternative treatment option against resistant strains .

Research Findings

Recent research has focused on the synthesis and characterization of this compound along with its biological evaluations:

  • Synthesis : The synthetic route involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure .
  • Biological Evaluations : Various assays including MTT assays for cytotoxicity and disk diffusion methods for antimicrobial testing have been employed to assess biological activity.

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